

## Chiral Synthesis of Tenalisib R-Enantiomer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chiral synthesis of the R-enantiomer of Tenalisib, a potent and selective phosphoinositide 3-kinase (PI3K) delta and gamma inhibitor. The synthesis of the enantiomerically pure compound is critical for its therapeutic efficacy and safety profile. This document outlines two primary strategies for achieving the desired stereochemistry: asymmetric transfer hydrogenation and the use of a chiral auxiliary. Detailed experimental protocols, quantitative data, and process diagrams are presented to facilitate understanding and replication by researchers in the field of medicinal chemistry and drug development.

### **Synthetic Strategies and Pathways**

The synthesis of the (R)-enantiomer of Tenalisib, chemically known as (R)-3-(3-fluorophenyl)-2-(1-(9H-purin-6-ylamino)propyl)-4H-chromen-4-one, involves the key chiral intermediate (R)-3-(3-fluorophenyl)-2-(1-hydroxypropyl)-4H-chromen-4-one. Two distinct and effective methods for the preparation of this intermediate have been reported:

- Asymmetric Transfer Hydrogenation: This method employs a chiral ruthenium catalyst to achieve the enantioselective reduction of a prochiral ketone precursor.
- Chiral Auxiliary-Mediated Synthesis: This approach utilizes a chiral acid as an auxiliary to introduce the desired stereocenter, followed by its removal in a subsequent step.



The overall synthetic workflow can be visualized as follows:



Click to download full resolution via product page

Caption: Overall workflow for the chiral synthesis of Tenalisib R-Enantiomer.

## **Method 1: Asymmetric Transfer Hydrogenation**

This elegant approach introduces chirality through the catalytic reduction of the prochiral ketone, 3-(3-fluorophenyl)-2-propionyl-4H-chromen-4-one. The use of a specific chiral



ruthenium catalyst ensures the formation of the desired (R)-alcohol with good enantioselectivity.

#### **Experimental Protocol**

Step 1: Synthesis of 3-(3-fluorophenyl)-2-propionyl-4H-chromen-4-one (Intermediate 2)

To a solution of 2-(1-bromopropyl)-3-(3-fluorophenyl)-4H-chromen-4-one (8.80 g, 24.36 mmol) in DMSO (85 ml), n-butanol (5 ml) was added, and the mixture was heated to 120°C for 3 hours. After cooling to room temperature, the reaction was quenched with water and extracted with ethyl acetate. The combined organic layers were dried over sodium sulphate and concentrated under reduced pressure. The crude product was purified by column chromatography using a mixture of ethyl acetate and petroleum ether to yield the title compound as a yellow liquid.[1]

Step 2: Synthesis of (R)-3-(3-fluorophenyl)-2-(1-hydroxypropyl)-4H-chromen-4-one (Intermediate 5)

A solution of Intermediate 2 (0.600 g, 2.02 mmol) in DMF (7.65 ml) was purged with nitrogen. A formic acid:triethylamine 5:2 azeotrope (1.80 ml) was added, followed by [(R,R)tethTsDpenRuCl] (3.0 mg). The reaction mixture was heated at 80°C for 1.5 hours under a continuous nitrogen purge. The reaction was then quenched with water and extracted with ethyl acetate. The organic layer was dried over sodium sulphate and concentrated. The crude product was purified by column chromatography with ethyl acetate:petroleum ether to afford the title compound as a yellow solid.[1]

#### **Data Presentation**



| Parameter                     | Value                                       |
|-------------------------------|---------------------------------------------|
| Intermediate 2 Yield          | 60% (1.20 g)                                |
| (R)-Alcohol Yield             | 83% (0.500 g)                               |
| (R)-Alcohol Mass              | 298.9 (M+)                                  |
| Enantiomeric Excess           | 74.8% (enriched in the fast eluting isomer) |
| Chiral HPLC Column            | Chiralpak AD-H                              |
| Retention Time (fast eluting) | 8.52 min                                    |

## **Method 2: Chiral Auxiliary-Mediated Synthesis**

This diastereoselective approach involves the coupling of an achiral precursor with a chiral auxiliary, R-(+)-2-benzyloxybutyric acid, to form a diastereomeric intermediate. Subsequent cyclization and deprotection steps lead to the desired chiral alcohol.

#### **Experimental Protocol**

Step 1: Synthesis of (R)-2-(1-(benzyloxy)propyl)-3-(3-fluorophenyl)-4H-chromen-4-one

To a solution of 2-(3-fluorophenyl)-1-(2-hydroxyphenyl)ethanone (2.15 g, 9.36 mmol) in dichloromethane (20 ml), HATU (4.27 g, 11.23 mmol) and R-(+)-2-benzyloxybutyric acid (2.00 g, 10.29 mmol) were added and stirred for 10 minutes. Triethylamine (14.0 ml, 101.1 mmol) was then added dropwise, and the mixture was stirred at room temperature for 24 hours. The reaction was quenched with water, extracted with dichloromethane, dried over sodium sulphate, and concentrated under reduced pressure. The crude product was purified by column chromatography with ethyl acetate:petroleum ether.[1]

Step 2: Synthesis of (R)-3-(3-fluorophenyl)-2-(1-hydroxypropyl)-4H-chromen-4-one

To a solution of (R)-2-(1-(benzyloxy)propyl)-3-(3-fluorophenyl)-4H-chromen-4-one (1.50 g, 3.86 mmol) in dichloromethane (15 ml) cooled to 0°C, aluminium chloride (1.00 g, 7.72 mmol) was added portion-wise. The mixture was stirred at room temperature for 6 hours. The reaction was quenched with 2N HCl solution, extracted with dichloromethane, dried over sodium sulphate,



and concentrated. The crude product was purified by column chromatography with ethyl acetate:petroleum ether to afford the title compound as a yellow solid.[1]

**Data Presentation** 

| Parameter                         | Value                                       |
|-----------------------------------|---------------------------------------------|
| Diastereomeric Intermediate Yield | 29% (2.10 g)                                |
| (R)-Alcohol Yield                 | 48% (0.552 g)                               |
| (R)-Alcohol Mass                  | 389.0 (M+) (for the benzyloxy intermediate) |

# Final Synthetic Step: Mitsunobu Reaction and Deprotection

The final stage of the synthesis involves the coupling of the chiral alcohol intermediate with a protected purine derivative via a Mitsunobu reaction, followed by deprotection to yield the final Tenalisib R-enantiomer.



Click to download full resolution via product page

Caption: Final steps in the synthesis of the Tenalisib R-Enantiomer.

## **Experimental Protocol**

To a solution of (R)-3-(3-fluorophenyl)-2-(1-hydroxypropyl)-4H-chromen-4-one (0.250 g, 0.838 mmol) in THF (5 ml), tert-butyl 9-trityl-9H-purin-6-ylcarbamate (0.479 g, 1.00 mmol) and triphenylphosphine (0.329 g, 1.25 mmol) were added and the resulting mixture was stirred at room temperature for 5 minutes. Diisopropylazodicarboxylate (0.25 ml, 1.25 mmol) was then added and the mixture was stirred at room temperature for 12 hours. The reaction mixture was concentrated and purified by column chromatography with ethyl acetate:petroleum ether to



afford the protected intermediate. This intermediate was then dissolved in dichloromethane (6 ml), and trifluoroacetic acid (1.2 ml) was added. The mixture was stirred at room temperature for 12 hours. The reaction mixture was concentrated to yield the final product.[1]

**Data Presentation** 

| Parameter          | Value      |
|--------------------|------------|
| Final Product Mass | 415.6 (M+) |
| Melting Point      | 148-150°C  |

#### Conclusion

This technical guide has detailed two effective strategies for the chiral synthesis of the Renantiomer of Tenalisib. The asymmetric transfer hydrogenation method offers a more direct route with good enantioselectivity, while the chiral auxiliary approach provides an alternative pathway. The choice of method may depend on factors such as catalyst availability, cost, and scalability. The provided experimental protocols and quantitative data serve as a valuable resource for researchers engaged in the synthesis and development of Tenalisib and related chiral compounds. Further optimization of reaction conditions and purification techniques may lead to improved yields and enantiomeric purity.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. newdrugapprovals.org [newdrugapprovals.org]
- To cite this document: BenchChem. [Chiral Synthesis of Tenalisib R-Enantiomer: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1449679#chiral-synthesis-of-tenalisib-r-enantiomer]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com